An In-depth Technical Guide to 2-Bromo-7-chlorothiazolo[4,5-b]pyridine: A Core Scaffold for Modern Chemistry
An In-depth Technical Guide to 2-Bromo-7-chlorothiazolo[4,5-b]pyridine: A Core Scaffold for Modern Chemistry
Executive Summary
The thiazolo[4,5-b]pyridine framework is a recognized "privileged scaffold" in medicinal chemistry, bioisosteric to purine and integral to a multitude of pharmacologically active agents.[1][2] This guide provides a detailed technical overview of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, a highly functionalized and versatile intermediate. We will dissect its core chemical properties, predict its spectroscopic profile, and provide expert insight into its dual-site reactivity. This document serves as a foundational resource for researchers in drug discovery and synthetic chemistry, offering detailed protocols for leveraging this molecule's synthetic potential through selective cross-coupling and nucleophilic substitution reactions.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention from the scientific community.[1] Its structural similarity to naturally occurring purines allows molecules derived from this core to interact with a wide array of biological targets. Consequently, derivatives have demonstrated a broad spectrum of activities, including potent antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]
The subject of this guide, 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, is not merely another derivative; it is a strategic synthetic building block. The presence of two distinct halogen atoms at electronically different positions—a bromine on the electron-rich thiazole ring and a chlorine on the electron-deficient pyridine ring—offers chemists orthogonal "handles" for sequential, selective functionalization. This dual reactivity makes it an exceptionally valuable starting material for constructing diverse chemical libraries aimed at discovering novel therapeutic agents.
Core Physicochemical & Structural Properties
The fundamental identity and characteristics of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206249-84-4 | [5] |
| Molecular Formula | C₆H₂BrClN₂S | [5] |
| Molecular Weight | 249.51 g/mol | [5] |
| Canonical SMILES | C1=CN=C2C(=C1Cl)SC(=N2)Br | [5] |
| InChI | InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H | [5] |
| Physical Form | Solid | N/A |
| Typical Purity | ≥95% | N/A |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | N/A |
Predicted Spectroscopic Profile
Mass Spectrometry
The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion (M⁺) peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of four peaks:
-
M⁺: (C₆H₂⁷⁹Br³⁵ClN₂S)
-
M+2: (Contributions from C₆H₂⁸¹Br³⁵ClN₂S and C₆H₂⁷⁹Br³⁷ClN₂S)
-
M+4: (C₆H₂⁸¹Br³⁷ClN₂S)
This distinct isotopic signature is a powerful diagnostic tool for confirming the presence of both halogens in the molecule during analysis.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be simple and highly informative, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-5: Expected to appear as a doublet around δ 8.0-8.5 ppm.
-
H-6: Expected to appear as a doublet around δ 7.5-8.0 ppm. These two protons will exhibit coupling to each other, resulting in a characteristic AX spin system with a coupling constant (³JHH) of approximately 5-6 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The approximate chemical shift regions are predicted as follows:
-
C-2 (C-Br): ~140-150 ppm
-
C-3a, C-7a (Bridgehead): ~150-165 ppm
-
C-5, C-6 (Pyridine CH): ~120-135 ppm
-
C-7 (C-Cl): ~145-155 ppm
Chemical Reactivity and Synthetic Strategy
The synthetic utility of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine stems from its two addressable halogenated positions. The choice of reaction conditions dictates which site is functionalized, enabling a modular approach to synthesis.
Overview of Reactive Sites
-
C2-Bromine: The C-Br bond on the thiazole ring is analogous to a vinyl or aryl bromide. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11]
-
C7-Chlorine: The C-Cl bond is on a pyridine ring, which is an electron-deficient (π-deficient) heteroaromatic system. This inherent electronic property, further activated by the fused thiazole ring, makes the C7 position susceptible to Nucleophilic Aromatic Substitution (SₙAr).[12][13]
This differential reactivity allows for a logical and predictable synthetic workflow, which is visualized below.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
- 3. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
